molecular formula C4H3BrN2 B1282269 3-Bromopyridazine CAS No. 88491-61-6

3-Bromopyridazine

Cat. No.: B1282269
CAS No.: 88491-61-6
M. Wt: 158.98 g/mol
InChI Key: ILYSUJOMLYXAOC-UHFFFAOYSA-N
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Description

3-Bromopyridazine: is an organic compound with the molecular formula C4H3BrN2 and a molecular weight of 158.98 g/mol It is a brominated derivative of pyridazine, characterized by a bromine atom attached to the third carbon of the pyridazine ring

Biochemical Analysis

Biochemical Properties

3-Bromopyridazine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including those involved in metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it may interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions, which are facilitated by its unique physicochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism . It also impacts cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli . These effects can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect glycolytic and mitochondrial metabolism by inhibiting key enzymes in these pathways . This inhibition can lead to alterations in metabolic flux and changes in metabolite levels, ultimately impacting cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . For instance, this compound may be transported into cells via membrane transporters and subsequently distributed to organelles such as the mitochondria or endoplasmic reticulum . This distribution is essential for the compound’s biochemical activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical mechanisms and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromopyridazine can be synthesized through several methods. One common approach involves the bromination of pyridazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes. For instance, the bromination of pyridazine can be carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2/c5-4-2-1-3-6-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYSUJOMLYXAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520082
Record name 3-Bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88491-61-6
Record name 3-Bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key difference between the two synthetic approaches to 3-bromopyridazine outlined in the provided research?

A1: Both papers describe the creation of substituted pyridazines, but they differ in their starting materials and synthetic routes. The first paper [] utilizes 3,6-dichloropyridazine and proceeds through a multi-step synthesis involving hydrolysis and dechlorination before finally reacting with phosphorus tribromide (POBr3) to yield this compound. In contrast, the second paper [] focuses on the N-oxidation of pyridazine derivatives and explores the substitution of amino groups with halogens through diazotization. Although the second paper mentions the synthesis of this compound 1-oxide, it emphasizes the challenges and low yields associated with this particular reaction.

Q2: What challenges are associated with the synthesis of this compound 1-oxide via diazotization, as mentioned in the second paper?

A2: The second paper [] states that while diazotization is generally effective for halogenating pyridazine 1-oxides, the yield of this compound 1-oxide specifically is poor. The authors do not elaborate on the specific reasons for this low yield. Further research might focus on optimizing reaction conditions or exploring alternative synthetic routes to overcome this limitation.

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